(1-(2,5-difluorobenzyl)-1H-imidazol-4-yl)methanamine
Overview
Description
(1-(2,5-difluorobenzyl)-1H-imidazol-4-yl)methanamine is a useful research compound. Its molecular formula is C11H11F2N3 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological Efficacy and DNA Interactions
Imidazole derivatives, closely related to (1-(2,5-difluorobenzyl)-1H-imidazol-4-yl)methanamine, have been synthesized and investigated for their biological activities. A study by Kumaravel and Raman (2017) explored the synthesis of imidazole-derived Schiff bases and their transition metal complexes, highlighting their high antibacterial and antifungal potencies. The interaction of these complexes with DNA through intercalation methods was examined, revealing that they are effective metallonucleases (Kumaravel & Raman, 2017).
Corrosion Inhibition
Imidazole compounds have also been studied for their potential as corrosion inhibitors. Yadav, Sarkar, and Purkait (2015) synthesized amino acid compounds with an imidazole structure and evaluated their effectiveness in protecting N80 steel against corrosion in an acidic solution. Their research demonstrated that these compounds act as mixed-type inhibitors and adhere to the steel surface following the Langmuir adsorption isotherm (Yadav, Sarkar, & Purkait, 2015).
Synthetic Methodologies
Research by Galli et al. (2019) introduced a novel one-pot multicomponent reaction for synthesizing substituted imidazopyrazines, starting from 1H-(imidazol-5-yl)-N-substituted methanamines. This methodology underscores the versatility of imidazole compounds in synthetic chemistry, enabling the efficient production of complex heterocyclic structures (Galli et al., 2019).
Catalysis
A study conducted by Donthireddy, Illam, and Rit (2020) on ruthenium(II) complexes with heteroditopic N-heterocyclic carbene ligands demonstrated their efficacy as catalysts for C-N bond formation through a hydrogen-borrowing strategy. This research highlights the catalytic potential of imidazole-based compounds in facilitating organic transformations under solvent-free conditions (Donthireddy, Illam, & Rit, 2020).
Properties
IUPAC Name |
[1-[(2,5-difluorophenyl)methyl]imidazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3/c12-9-1-2-11(13)8(3-9)5-16-6-10(4-14)15-7-16/h1-3,6-7H,4-5,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDOAAOFCCWVTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN2C=C(N=C2)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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